4-((6-methylpyridin-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
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Overview
Description
4-((6-methylpyridin-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a carboxamide group, and various substituents including a methylpyridinyl group and a trimethoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-methylpyridin-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the piperidine derivative with an appropriate carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides).
Attachment of the Methylpyridinyl and Trimethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with the corresponding halogenated methylpyridine and trimethoxybenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((6-methylpyridin-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution Reagents: Halogenated compounds, nucleophiles (e.g., amines, alcohols), or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for its potential pharmacological activities.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 4-((6-methylpyridin-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-((6-methylpyridin-2-yl)oxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the methylpyridinyl and trimethoxyphenyl groups may influence its binding affinity to biological targets or its stability under various conditions.
Properties
IUPAC Name |
4-(6-methylpyridin-2-yl)oxy-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-14-6-5-7-19(22-14)29-16-8-10-24(11-9-16)21(25)23-15-12-17(26-2)20(28-4)18(13-15)27-3/h5-7,12-13,16H,8-11H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAJTAVQCFFFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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